2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 351-38-2
VCID: VC3689674
InChI: InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)
SMILES: C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F
Molecular Formula: C9H7ClF3NO
Molecular Weight: 237.6 g/mol

2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 351-38-2

Cat. No.: VC3689674

Molecular Formula: C9H7ClF3NO

Molecular Weight: 237.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide - 351-38-2

Specification

CAS No. 351-38-2
Molecular Formula C9H7ClF3NO
Molecular Weight 237.6 g/mol
IUPAC Name 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)
Standard InChI Key MOEJRZLPQODXGM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Chemical Identification

2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative with several chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is identified by its unique CAS registry number and specific molecular structure that defines its chemical behavior.

The primary chemical identifiers for this compound are summarized in the following table:

ParameterValue
Chemical Name2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide
CAS Number351-38-2
Molecular FormulaC₉H₇ClF₃NO
Molecular Weight237.61 g/mol
InChIInChI=1/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)

The compound is also known by several synonyms including N-Chloroacetyl-3-(trifluoromethyl)aniline, 2-CHLORO-3'-(TRIFLUOROMETHYL)ACETANILIDE, and N-(CHLOROACETYL)-3-(TRIFLUOROMETHYL)ANILINE .

Structural Features

The molecular structure of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide consists of a chloroacetamide group (-NH-CO-CH₂Cl) attached to a phenyl ring that bears a trifluoromethyl (-CF₃) substituent at the meta position. This structure contributes to the compound's chemical reactivity and physical properties.

The trifluoromethyl group, characterized by three fluorine atoms attached to a carbon atom, significantly influences the electron distribution within the molecule. This group is known for its strong electron-withdrawing properties, which can affect the reactivity of nearby functional groups. The chloroacetyl portion contains a reactive chlorine atom that makes the compound suitable for various substitution reactions .

Physical Properties

General Physical Characteristics

2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide exhibits distinct physical properties that are important for its handling, storage, and application in various chemical processes. These properties have been determined through experimental measurements and predictive models.

The key physical properties of the compound are summarized in the following table:

PropertyValueDetermination Method
Physical State at 25°CSolidBased on melting point
Melting Point62.5-64°CExperimental
Boiling Point326.4±42.0°CPredicted
Density1.419±0.06 g/cm³Predicted
Flash Point151.2°CExperimental
Vapor Pressure0.000216 mmHg at 25°CExperimental
pKa12.35±0.70Predicted
Refractive Index1.513Experimental

The relatively high boiling point and low vapor pressure indicate that the compound has limited volatility at room temperature, which affects its handling characteristics and potential exposure routes .

Synthesis and Chemical Reactivity

Chemical Reactivity

The chemical reactivity of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is primarily influenced by two key functional groups:

  • The chloromethyl group (-CH₂Cl): This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. This reactivity makes the compound useful as an intermediate in the synthesis of more complex molecules.

  • The amide group (-NHCO-): While amides are generally less reactive than other carbonyl derivatives, they can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

The trifluoromethyl group, although relatively inert to many chemical reactions, influences the electronic properties of the phenyl ring, potentially affecting reaction rates and selectivity in various transformations.

Applications and Research Significance

Related Compounds and Structural Analogues

The search results reveal information about structurally related compounds such as 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-97-4) and 2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide . These compounds share certain structural features with the target compound, particularly the 3-(trifluoromethyl)phenyl group attached to an acetamide moiety.

ParameterClassification/Description
Hazard SymbolsXi - Irritant
Risk CodesR20/21/22 - Harmful by inhalation, in contact with skin and if swallowed. R36/37/38 - Irritating to eyes, respiratory system and skin.
Safety DescriptionS23 - Do not breathe vapour. S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection.
Hazard ClassIRRITANT

These classifications indicate that the compound can cause irritation to the eyes, respiratory system, and skin, and may be harmful if inhaled, ingested, or absorbed through the skin .

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